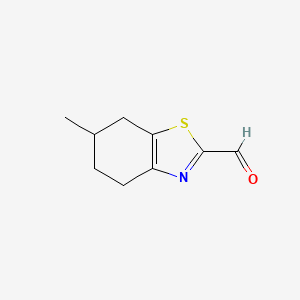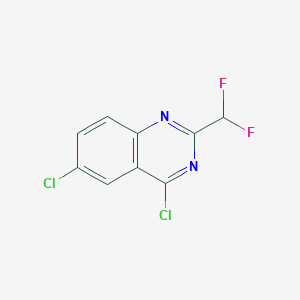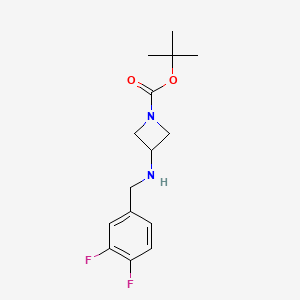
(2,4,5-Trifluorophenyl)thiourea
Overview
Description
“(2,4,5-Trifluorophenyl)thiourea” is a chemical compound with the CAS Number: 1340519-84-7 . It has a molecular weight of 206.19 and its IUPAC name is N-(2,4,5-trifluorophenyl)thiourea .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H5F3N2S/c8-3-1-5(10)6(2-4(3)9)12-7(11)13/h1-2H,(H3,11,12,13) .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 206.19 . More specific physical and chemical properties are not available in the sources I found.Scientific Research Applications
Antipathogenic Activity
(2,4,5-Trifluorophenyl)thiourea derivatives demonstrate significant antipathogenic activities. Studies show their effectiveness in interacting with bacterial cells, particularly against strains known for biofilm growth such as Pseudomonas aeruginosa and Staphylococcus aureus. This suggests potential in developing novel anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Organic Synthesis
Thioureas, including this compound, are used in organic synthesis. For instance, they participate in [3+2] cycloaddition with donor-acceptor cyclopropanes, leading to the efficient synthesis of diverse compounds. Such reactions highlight the versatility of thiourea in organic chemistry, offering routes to various molecular structures (Xie et al., 2019).
Analytical Chemistry
In analytical chemistry, thiourea plays a role in the determination of various elements like arsenic, antimony, bismuth, selenium, and tellurium. It serves as a pre-reduction agent and helps in masking interferences in the multi-element determination process (Uggerud & Lund, 1995).
Antimicrobial Properties
Studies have characterized thiourea derivatives for their in vitro antimicrobial activities. These compounds have shown specific antimicrobial effects against various strains, including multidrug-resistant ones, suggesting their use in treating infections like MRSA (Limban et al., 2008).
Organocatalysis
Thioureas, especially those with a trifluoromethyl group, are significant in organocatalysis. They form hydrogen bonds that activate substrates for various reactions, thus playing a crucial role in catalytic performance and influencing yields and selectivity in thiourea organocatalysis (Jiménez et al., 2016).
Catalyst Synthesis
Thioureas are integral in the synthesis of novel catalysts. Their ability to be tailored with different functional groups like ester or sulfone aryls makes them suitable for synthesizing various catalysts. This adaptability is essential for developing new catalytic processes (Nickisch, Gabrielsen, & Meier, 2020).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(2,4,5-trifluorophenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2S/c8-3-1-5(10)6(2-4(3)9)12-7(11)13/h1-2H,(H3,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCVHQGLJIFPBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole](/img/structure/B1445131.png)
![[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine](/img/structure/B1445132.png)
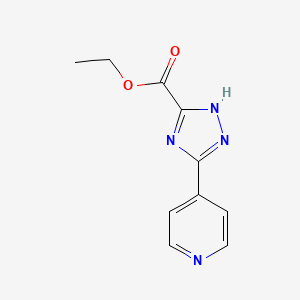
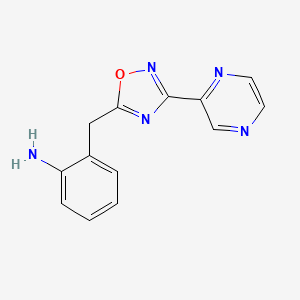
![4-Fluoro-1H-benzo[d]imidazol-2-amine](/img/structure/B1445135.png)
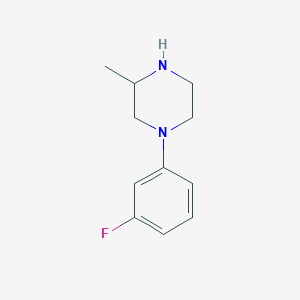
![4-[(2-Bromobutanoyl)amino]benzamide](/img/structure/B1445140.png)

![4-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}piperidine](/img/structure/B1445142.png)
![3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine](/img/structure/B1445144.png)
